

An In-depth Technical Guide to the Molecular Formula C8H17I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-iodooctane

Cat. No.: B12745701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the molecular formula C8H17I, with a primary focus on 1-iodooctane and 2-iodooctane. The document details their chemical and physical properties, spectroscopic data, synthesis protocols, and applications in research and development.

Isomers of C8H17I: An Overview

The molecular formula C8H17I represents several structural isomers, with the position of the iodine atom on the octyl chain determining the specific isomer. The most commonly encountered and studied isomers are 1-iodooctane and 2-iodooctane. These compounds serve as important intermediates in organic synthesis, particularly in nucleophilic substitution reactions, owing to the excellent leaving group ability of the iodide ion.^{[1][2]} Their application extends to the development of pharmaceuticals and materials science.

Quantitative Data Presentation

The physical and spectroscopic properties of 1-iodooctane and 2-iodooctane are summarized in the tables below for ease of comparison.

Physical Properties

Property	1-Iodoctane	2-Iodoctane
Molecular Weight	240.13 g/mol	240.13 g/mol [1]
Boiling Point	225-226 °C [3]	216.20 °C [1]
Melting Point	-46 to -45 °C [3]	-51.00 °C [1]
Density	1.33 g/mL at 25 °C [3]	1.2097 g/cm ³ [1]
Refractive Index (n _{20/D})	1.4878 [4]	Not readily available

Spectroscopic Data

Spectroscopic Data	1-Iodoctane	2-Iodoctane
¹ H NMR	Spectra available [5] [6]	Spectra available [2]
¹³ C NMR	Spectra available [5] [7]	Spectra available [2]
IR Spectroscopy	Spectra available [5] [8] [9]	Spectra available [2]
Mass Spectrometry (GC-MS)	Spectra available [5] [8] [10]	Spectra available [2] [11]

Experimental Protocols

Synthesis of 1-Iodoctane via Finkelstein Reaction

This protocol details the synthesis of 1-iodooctane from 1-bromooctane using the Finkelstein reaction, a classic SN₂ displacement.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- 1-Bromooctane (1.93 g, 10 mmol)
- Sodium iodide (2.25 g, 15 mmol)
- Anhydrous acetone (50 mL)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate

- 100 mL round-bottom flask
- Reflux condenser
- Magnetic stir bar and stirrer/hotplate
- Filtration apparatus
- Rotary evaporator

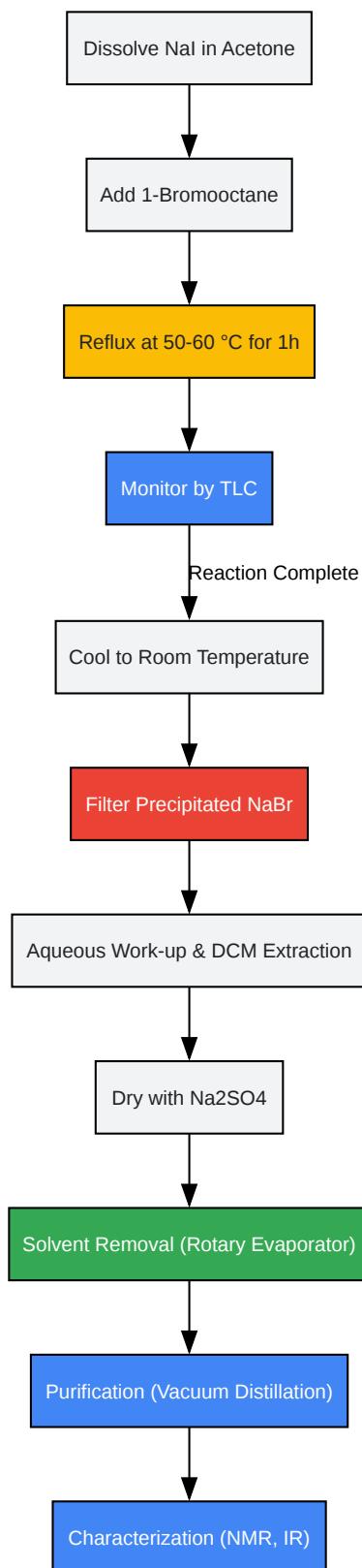
Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.25 g of sodium iodide and 50 mL of anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.
- Addition of Substrate: Add 1.93 g (1.64 mL) of 1-bromooctane to the flask.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. A white precipitate of sodium bromide will form as the reaction progresses.[\[15\]](#)
- Reaction Monitoring: Allow the reaction to reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using hexanes as the eluent. The reaction is complete when the spot corresponding to 1-bromooctane is no longer visible.[\[15\]](#)
- Work-up: After completion, cool the reaction mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.[\[15\]](#)
- Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of water. Extract the aqueous layer with dichloromethane (2 x 25 mL).
- Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-iodooctane.[\[15\]](#)

- Purification and Characterization: The product can be further purified by vacuum distillation. Characterize the final product using ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.[\[15\]](#)

Mandatory Visualizations

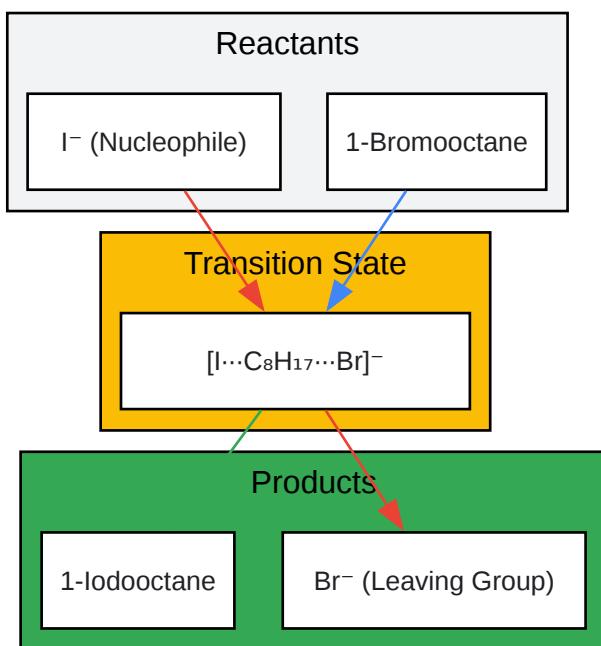
Experimental Workflow for the Synthesis of 1-Iodoctane



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 1-iodooctane.

SN2 Reaction Pathway of 1-Bromoocetane with Iodide



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Iodoocetane | C8H17I | CID 11193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-IODOOCTANE | 629-27-6 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1-Iodoocetane | C8H17I | CID 12380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-IODOOCTANE(629-27-6) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]
- 10. Octane, 1-iodo- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 13. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 14. Finkelstein Reaction [unacademy.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Formula C8H17I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12745701#understanding-the-molecular-formula-c8h17i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com